Cas no 1804063-08-8 (2-Bromo-6-difluoromethyl-1H-benzimidazole-4-acetonitrile)

2-Bromo-6-difluoromethyl-1H-benzimidazole-4-acetonitrile 化学的及び物理的性質
名前と識別子
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- 2-Bromo-6-difluoromethyl-1H-benzimidazole-4-acetonitrile
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- インチ: 1S/C10H6BrF2N3/c11-10-15-7-4-6(9(12)13)3-5(1-2-14)8(7)16-10/h3-4,9H,1H2,(H,15,16)
- InChIKey: MKGWVHUDDIZINQ-UHFFFAOYSA-N
- ほほえんだ: BrC1=NC2C(CC#N)=CC(C(F)F)=CC=2N1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 304
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 52.5
2-Bromo-6-difluoromethyl-1H-benzimidazole-4-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A061006489-1g |
2-Bromo-6-difluoromethyl-1H-benzimidazole-4-acetonitrile |
1804063-08-8 | 98% | 1g |
$13,100.01 | 2022-04-02 | |
Alichem | A061006489-250mg |
2-Bromo-6-difluoromethyl-1H-benzimidazole-4-acetonitrile |
1804063-08-8 | 98% | 250mg |
$5,232.15 | 2022-04-02 | |
Alichem | A061006489-500mg |
2-Bromo-6-difluoromethyl-1H-benzimidazole-4-acetonitrile |
1804063-08-8 | 98% | 500mg |
$7,776.09 | 2022-04-02 |
2-Bromo-6-difluoromethyl-1H-benzimidazole-4-acetonitrile 関連文献
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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2. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
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Jiai Hua,Xueman Wei,Xiang Ma,Jinzhe Jiao,Binghui Chai,Chenbin Wu,Changli Zhang,Yulan Niu CrystEngComm, 2022,24, 1171-1176
2-Bromo-6-difluoromethyl-1H-benzimidazole-4-acetonitrileに関する追加情報
2-Bromo-6-difluoromethyl-1H-benzimidazole-4-acetonitrile: A Comprehensive Overview
The compound with CAS No. 1804063-08-8, commonly referred to as 2-Bromo-6-difluoromethyl-1H-benzimidazole-4-acetonitrile, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is notable for its unique structural features and its potential applications in drug discovery and advanced materials development. In this article, we will delve into the structural characteristics, synthesis methods, and recent research findings related to this compound.
2-Bromo-6-difluoromethyl-1H-benzimidazole-4-acetonitrile is a derivative of benzimidazole, a heterocyclic aromatic compound with two nitrogen atoms in its structure. The molecule incorporates a bromine atom at the 2-position and a difluoromethyl group at the 6-position of the benzimidazole ring. Additionally, an acetonitrile group is attached at the 4-position of the ring. This combination of functional groups makes the compound highly versatile and amenable to various chemical transformations.
Recent studies have highlighted the potential of benzimidazole derivatives in drug design, particularly in targeting specific biological pathways. For instance, researchers have explored the ability of 2-Bromo-6-difluoromethyl-1H-benzimidazole-4-acetonitrile to inhibit certain enzymes involved in cancer cell proliferation. The bromine atom and difluoromethyl group contribute to the molecule's electronic properties, which are crucial for its interaction with biological targets.
The synthesis of 2-Bromo-6-difluoromethyl-1H-benzimidazole-4-acetonitrile typically involves multi-step reactions, including nucleophilic substitutions and cyclizations. The incorporation of the acetonitrile group at the 4-position is often achieved through a cyanation reaction, while the bromination and fluorination steps are carefully controlled to ensure high yields and purity. Advanced techniques such as microwave-assisted synthesis have been employed to optimize reaction conditions and improve efficiency.
In terms of applications, benzimidazole derivatives like this compound have shown promise in various fields. For example, they are being investigated for their potential as building blocks in supramolecular chemistry, where their ability to form hydrogen bonds and other non-covalent interactions can lead to novel materials with unique properties. Additionally, their electronic properties make them candidates for use in organic electronics and optoelectronic devices.
Recent research has also focused on the environmental impact of synthesizing such compounds. Scientists are exploring greener synthesis methods that minimize waste and reduce energy consumption. For instance, catalytic systems using transition metals or enzymes are being developed to facilitate key steps in the synthesis of 2-Bromo-6-difluoromethyl-1H-benzimidazole-4-acetonitrile, thereby making the process more sustainable.
The structural versatility of benzimidazole derivatives has also led to their use in chemical sensing applications. By modifying specific positions on the benzimidazole ring, researchers can tailor the molecule's sensing capabilities for detecting various analytes, such as heavy metal ions or volatile organic compounds. The presence of electron-withdrawing groups like bromine and acetonitrile enhances the sensitivity and selectivity of these sensors.
In conclusion, 2-Bromo-6-difluoromethyl-1H-benzimidazole-4-acetonitrile represents a fascinating example of how modern organic chemistry can create complex molecules with diverse applications. Its unique structure, combined with recent advancements in synthesis and application research, positions it as a valuable tool in both academic and industrial settings. As research continues to uncover new potentials for this compound, it is likely to play an increasingly important role in advancing science and technology.
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